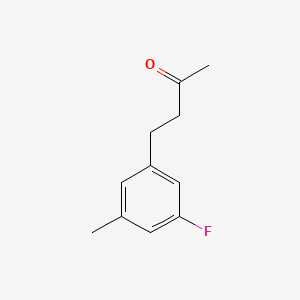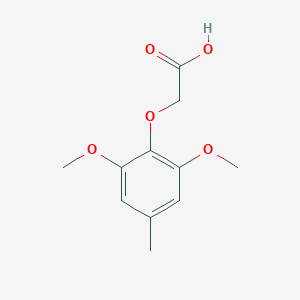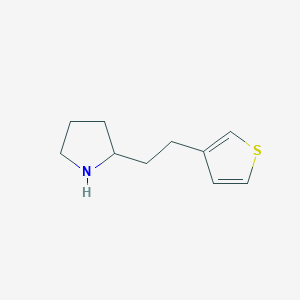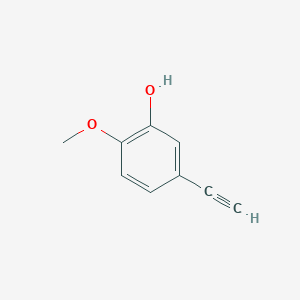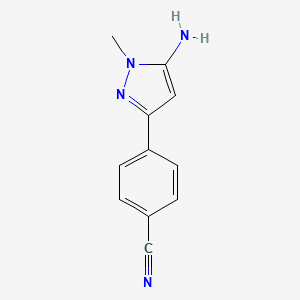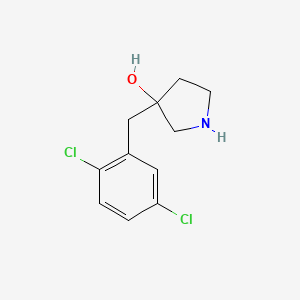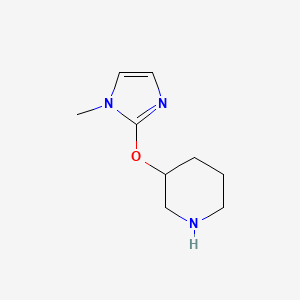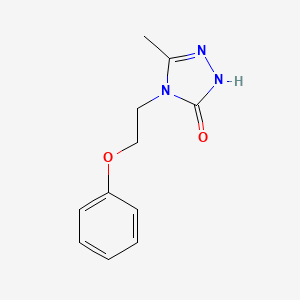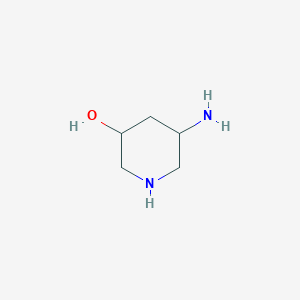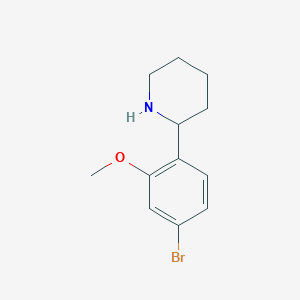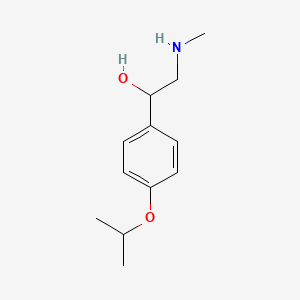
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, a methylamino group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Reductive Amination: The 4-isopropoxybenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(4-Isopropoxyphenyl)-2-(methylamino)ethanol.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Formation of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-6-4-10(5-7-11)12(14)8-13-3/h4-7,9,12-14H,8H2,1-3H3 |
InChI Key |
RKXKDGRXEMMFSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





